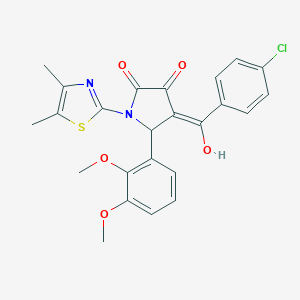![molecular formula C27H26N2O4 B265430 (E)-{4,5-dioxo-2-[4-(propan-2-yloxy)phenyl]-1-(pyridinium-3-ylmethyl)pyrrolidin-3-ylidene}(4-methylphenyl)methanolate](/img/structure/B265430.png)
(E)-{4,5-dioxo-2-[4-(propan-2-yloxy)phenyl]-1-(pyridinium-3-ylmethyl)pyrrolidin-3-ylidene}(4-methylphenyl)methanolate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-{4,5-dioxo-2-[4-(propan-2-yloxy)phenyl]-1-(pyridinium-3-ylmethyl)pyrrolidin-3-ylidene}(4-methylphenyl)methanolate is a chemical compound that has been extensively researched due to its potential applications in scientific research. This compound is also known as MitoPY1, and it is a fluorescent probe that has been used to detect reactive oxygen species (ROS) in living cells.
Mechanism of Action
MitoPY1 is a redox-sensitive fluorescent probe that can selectively detect ROS in living cells. The mechanism of action of MitoPY1 involves the oxidation of the pyrrolidine ring by ROS, which results in a change in the fluorescence intensity of the probe. MitoPY1 can selectively detect superoxide anion (O2•−) and hydrogen peroxide (H2O2) in living cells.
Biochemical and Physiological Effects:
MitoPY1 has been shown to have minimal toxicity and does not interfere with cellular processes. It has been used to study the role of ROS in various cellular processes such as apoptosis, autophagy, and inflammation. MitoPY1 has also been used to study the role of ROS in the development of various diseases such as cancer, diabetes, and neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
MitoPY1 has several advantages for lab experiments. It is a selective and sensitive probe that can detect ROS in living cells. It is also easy to use and does not require specialized equipment. However, there are some limitations to using MitoPY1. It can only detect superoxide anion and hydrogen peroxide, and it cannot detect other ROS such as hydroxyl radical (•OH) and singlet oxygen (^1O2). MitoPY1 also has limited penetration into tissues, which can limit its use in vivo.
Future Directions
There are several future directions for research on MitoPY1. One area of research is the development of new fluorescent probes that can detect other ROS such as hydroxyl radical and singlet oxygen. Another area of research is the development of new methods for delivering MitoPY1 into tissues to improve its penetration in vivo. Additionally, MitoPY1 can be used to study the role of ROS in various diseases such as cardiovascular disease and aging. Further research is needed to fully understand the potential applications of MitoPY1 in scientific research.
Conclusion:
In conclusion, MitoPY1 is a valuable tool for studying the role of ROS in various cellular processes and diseases. It is a selective and sensitive probe that can detect ROS in living cells. MitoPY1 has minimal toxicity and does not interfere with cellular processes. However, it has limitations in detecting other ROS and limited penetration into tissues. Future research on MitoPY1 can lead to the development of new fluorescent probes and methods for delivering MitoPY1 into tissues to improve its penetration in vivo.
Synthesis Methods
The synthesis of MitoPY1 involves several steps. The first step is the synthesis of 4-(propan-2-yloxy)benzaldehyde, which is then reacted with 3-pyridinemethanol to form the intermediate compound. The intermediate compound is then reacted with 4-methylbenzaldehyde to form MitoPY1. The final product is purified using column chromatography.
Scientific Research Applications
MitoPY1 has been extensively used in scientific research to detect ROS in living cells. ROS are highly reactive molecules that are produced in cells during normal metabolic processes. However, excessive production of ROS can lead to cellular damage and contribute to the development of various diseases such as cancer, diabetes, and neurodegenerative disorders. MitoPY1 is a fluorescent probe that can selectively detect ROS in the mitochondria of living cells. This makes it a valuable tool for studying the role of ROS in various cellular processes and diseases.
properties
Product Name |
(E)-{4,5-dioxo-2-[4-(propan-2-yloxy)phenyl]-1-(pyridinium-3-ylmethyl)pyrrolidin-3-ylidene}(4-methylphenyl)methanolate |
|---|---|
Molecular Formula |
C27H26N2O4 |
Molecular Weight |
442.5 g/mol |
IUPAC Name |
(E)-[4,5-dioxo-2-(4-propan-2-yloxyphenyl)-1-(pyridin-1-ium-3-ylmethyl)pyrrolidin-3-ylidene]-(4-methylphenyl)methanolate |
InChI |
InChI=1S/C27H26N2O4/c1-17(2)33-22-12-10-20(11-13-22)24-23(25(30)21-8-6-18(3)7-9-21)26(31)27(32)29(24)16-19-5-4-14-28-15-19/h4-15,17,24,30H,16H2,1-3H3/b25-23+ |
InChI Key |
GNTVPVSPQKKLNQ-WJTDDFOZSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CC3=C[NH+]=CC=C3)C4=CC=C(C=C4)OC(C)C)/[O-] |
SMILES |
CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC=C(C=C4)OC(C)C)O |
Canonical SMILES |
CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CC3=C[NH+]=CC=C3)C4=CC=C(C=C4)OC(C)C)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(3-chloro-4-methoxybenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265348.png)
![(E)-(3-chloro-4-methoxyphenyl){1-[3-(diethylammonio)propyl]-2-(furan-2-yl)-4,5-dioxopyrrolidin-3-ylidene}methanolate](/img/structure/B265350.png)
![(E)-{1-[2-(dimethylammonio)ethyl]-4,5-dioxo-2-[4-(propan-2-yloxy)phenyl]pyrrolidin-3-ylidene}(4-ethoxyphenyl)methanolate](/img/structure/B265355.png)

![4-(4-chlorobenzoyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(3-methoxy-4-propoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265359.png)
![(E)-[1-[2-(dimethylazaniumyl)ethyl]-2-(3-methoxy-4-propoxyphenyl)-4,5-dioxopyrrolidin-3-ylidene]-phenylmethanolate](/img/structure/B265361.png)
![(E)-(3-chloro-4-methoxyphenyl){1-[2-(dimethylammonio)ethyl]-2-(4-methoxyphenyl)-4,5-dioxopyrrolidin-3-ylidene}methanolate](/img/structure/B265362.png)
![(E)-(3-chloro-4-methoxyphenyl){1-[2-(morpholin-4-ium-4-yl)ethyl]-4,5-dioxo-2-(pyridin-4-yl)pyrrolidin-3-ylidene}methanolate](/img/structure/B265364.png)
![4-(3-chloro-4-methoxybenzoyl)-1-[3-(dimethylamino)propyl]-5-(3-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265365.png)
![4-(3-chloro-4-methoxybenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265366.png)
![4-(3-chloro-4-methoxybenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265367.png)
![1-[2-(diethylamino)ethyl]-4-(4-fluorobenzoyl)-3-hydroxy-5-(4-isopropoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265369.png)
![(E)-1-benzofuran-2-yl{2-(2-methoxyphenyl)-1-[3-(morpholin-4-ium-4-yl)propyl]-4,5-dioxopyrrolidin-3-ylidene}methanolate](/img/structure/B265374.png)
![(E)-[2-(furan-2-yl)-1-(2-morpholin-4-ium-4-ylethyl)-4,5-dioxopyrrolidin-3-ylidene]-(4-prop-2-enoxyphenyl)methanolate](/img/structure/B265377.png)